

A Comparative Guide to Confirming the Identity of Synthetic D-**{Met-Met}**

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Compound of Interest

Compound Name: D-**{Met-Met}**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthetic D-methionyl-D-methionine (**D-**{Met-Met}****). It offers detailed experimental protocols and supporting data to aid in the rigorous characterization of this and similar synthetic dipeptides.

Introduction

The precise identification of synthetic peptides is a critical step in research and drug development to ensure the correct molecule is being studied and to rule out the presence of impurities, including diastereomers. For a dipeptide composed of D-amino acids like **D-**{Met-Met}****, it is crucial to confirm both the correct sequence and the stereochemistry of the constituent amino acids. This guide focuses on three primary analytical techniques for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC). As a primary comparator, the L-enantiomer, L-methionyl-L-methionine (**L-**{Met-Met}****), will be used to highlight the specificity of these methods.

Data Presentation: Comparative Analysis

The following tables summarize the expected and illustrative quantitative data for the analysis of **D-**{Met-Met}**** compared to its L-L enantiomer.

Table 1: Mass Spectrometry Data

Analyte	Theoretical Monoisotopic Mass (Da)	Expected [M+H] ⁺ (m/z)	Key Predicted Fragment Ions (m/z)
D-{Met-Met}	280.0912	281.0985	b ₁ : 132.04, y ₁ : 150.06
L-{Met-Met}	280.0912	281.0985	b ₁ : 132.04, y ₁ : 150.06

Note: Standard mass spectrometry does not differentiate between stereoisomers as they have identical masses and fragmentation patterns.[\[1\]](#)[\[2\]](#)

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

D-{Met-Met} (Predicted)	L-{Met-Met} (Predicted)	
¹ H NMR		
α-CH (N-terminal)	~4.0 ppm	~4.0 ppm
α-CH (C-terminal)	~3.8 ppm	~3.8 ppm
β-CH ₂	~2.2 ppm	~2.2 ppm
γ-CH ₂	~2.6 ppm	~2.6 ppm
S-CH ₃	~2.1 ppm	~2.1 ppm
¹³ C NMR		
C=O (amide)	~175 ppm	~175 ppm
C=O (carboxyl)	~172 ppm	~172 ppm
α-C (N-terminal)	~53 ppm	~53 ppm
α-C (C-terminal)	~51 ppm	~51 ppm
β-C	~31 ppm	~31 ppm
γ-C	~30 ppm	~30 ppm
S-CH ₃	~15 ppm	~15 ppm

Note: In a standard achiral solvent, the NMR spectra of enantiomers are identical.^{[3][4]} Chiral resolving agents would be required to observe differences in chemical shifts.

Table 3: Chiral HPLC Retention Times (Illustrative)

Analyte	Retention Time (min) - Method A	Retention Time (min) - Method B
D-{Met-Met}	12.5	15.2
L-{Met-Met}	10.8	18.6

Note: Retention times are highly method-dependent. The key takeaway is the ability of chiral chromatography to separate the enantiomers, which would otherwise co-elute on a standard reversed-phase column.^{[5][6]}

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry for Molecular Weight and Sequence Confirmation

Objective: To confirm the molecular weight and amino acid sequence of the synthetic dipeptide.

Methodology:

- Sample Preparation: Dissolve the synthetic **D-{Met-Met}** in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
- Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
- MS1 Analysis:
 - Infuse the sample solution into the ESI source.

- Acquire the full scan mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 100-500.
- Confirm the presence of the protonated molecular ion $[M+H]^+$ at the expected m/z .
- MS/MS Analysis (Tandem MS):
 - Select the $[M+H]^+$ ion for collision-induced dissociation (CID).
 - Apply a collision energy sufficient to induce fragmentation of the peptide bond.
 - Acquire the product ion spectrum and identify the characteristic b- and y-type fragment ions to confirm the Met-Met sequence.[\[1\]](#)[\[2\]](#)

NMR Spectroscopy for Structural Elucidation

Objective: To confirm the covalent structure of the dipeptide through the analysis of its nuclear magnetic resonance signals.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the synthetic **D-{Met-Met}** in 0.5 mL of a deuterated solvent, such as deuterium oxide (D_2O).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
- 1H NMR Spectroscopy:
 - Acquire a one-dimensional proton NMR spectrum.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.
- ^{13}C NMR Spectroscopy:
 - Acquire a one-dimensional carbon NMR spectrum (proton-decoupled).

- Assign the carbon resonances based on their chemical shifts.
- 2D NMR Spectroscopy (COSY, HSQC):
 - Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks.
 - Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate directly bonded protons and carbons, aiding in unambiguous assignments.[\[7\]](#)

Chiral HPLC for Stereochemical Purity

Objective: To confirm the enantiomeric purity of **D-{Met-Met}** and differentiate it from its L-L enantiomer.

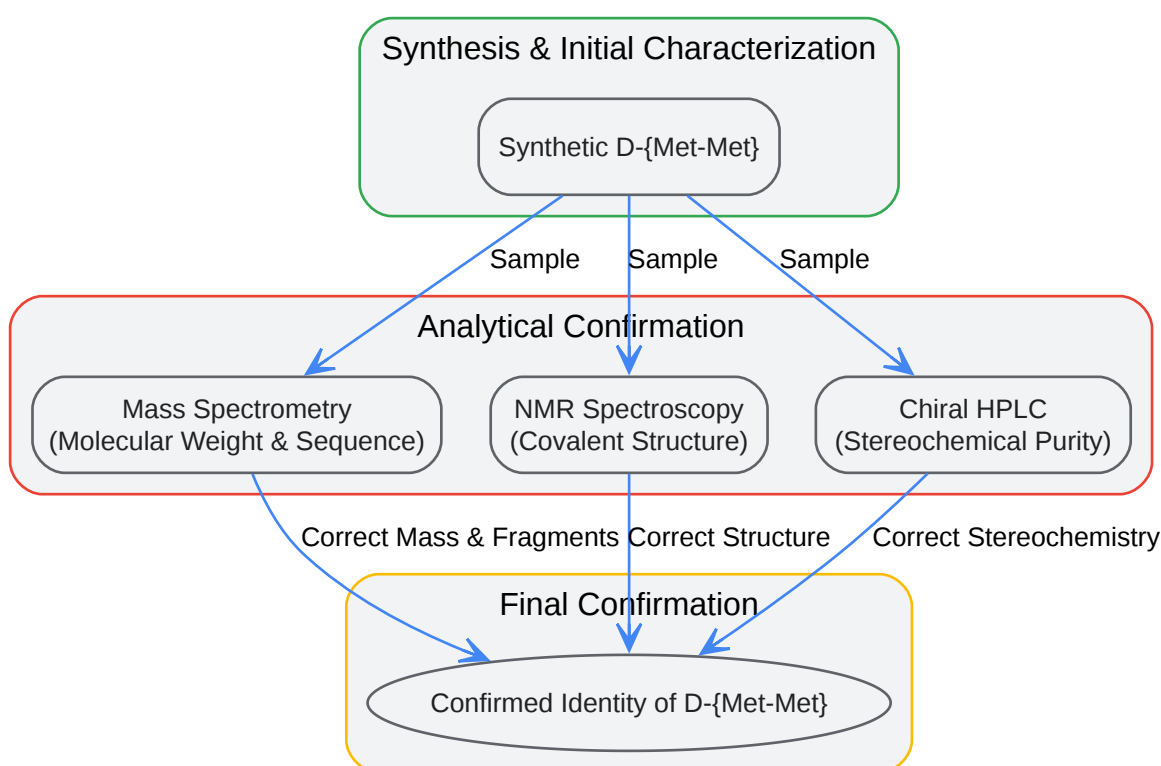
Methodology:

- Sample Preparation: Prepare a solution of synthetic **D-{Met-Met}** at a concentration of 1 mg/mL in the mobile phase. Prepare a corresponding solution of L-{Met-Met} and a 1:1 mixture of both enantiomers to verify separation.
- Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. A common choice for amino acid and small peptide enantiomers is a macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based).[\[8\]](#)
- Chromatographic Conditions (Illustrative Method A):
 - Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.[\[8\]](#)
 - Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v). The exact composition may need to be optimized.[\[6\]](#)
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Injection Volume: 10 µL.
- Analysis:

- Inject the **D-{Met-Met}** sample and record the chromatogram.
- Inject the L-{Met-Met} sample and the D/L mixture to confirm the retention times of each enantiomer and demonstrate baseline separation.[5]
- The purity of the **D-{Met-Met}** sample is determined by the percentage of the peak area corresponding to the **D-{Met-Met}** enantiomer relative to the total peak area.

Visualizations

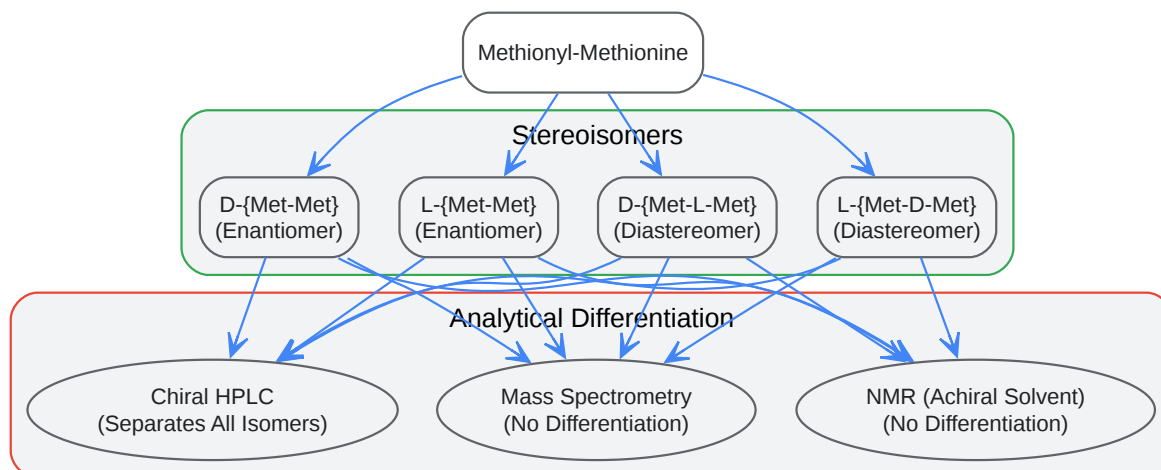
Experimental Workflow for Identity Confirmation



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Caption: Workflow for the comprehensive identification of synthetic **D-{Met-Met}**.

Logical Relationship for Stereoisomer Analysis



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Caption: Analytical differentiation of methionyl-methionine stereoisomers.

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